Nbtgr
Overview
Description
NBTGR (p-Nitrobenzylthioguanosine) is a potent inhibitor of nucleoside transport . It inhibits the absorption of adenosine with a Ki of 70 nM .
Molecular Structure Analysis
NBTGR has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .Physical And Chemical Properties Analysis
NBTGR has a molecular weight of 450.1 . Its molecular formula is C17H18N6O6S . The compound has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds . Its topological polar surface area is 217.09 .Scientific Research Applications
- Specific Scientific Field: Pharmacology
- Summary of the Application: Nitrobenzylthioguanosine (NBTGR) is used as a potent inhibitor of nucleoside transport . It’s particularly used in studies involving Ehrlich ascites tumor cells .
- Methods of Application or Experimental Procedures: In the research, a variety of nucleoside transport inhibitors and substrates were compared for their capacities to inhibit the zero-trans influx of [3H]uridine in Ehrlich ascites tumor cells . ATP-depleted cells accumulated [3H]uridine primarily by facilitated diffusion via both NBTGR-sensitive and NBTGR-resistant mechanisms .
- Summary of Results or Outcomes: The study found that NBTGR-sensitive mechanism had an IC50 value of 0.53 nM with 100 microM [3H]uridine, while the NBTGR-resistant mechanism had an IC50 value of 71 microM with 100 microM [3H]uridine . This indicates that NBTGR can effectively inhibit nucleoside transport, providing valuable insights for pharmacological studies .
Safety And Hazards
When handling NBTGR, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and kept away from and upwind of spill/leak .
Relevant Papers One relevant paper discusses the comparative pharmacology of the nitrobenzylthioguanosine-sensitive and -resistant nucleoside transport mechanisms of Ehrlich ascites tumor cells . Another paper cited by a supplier of NBTGR discusses its use in research .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017107 | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nbtgr | |
CAS RN |
13153-27-0, 129970-97-4 | |
Record name | 6-(4-Nitrobenzylthio)guanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrobenzylthioguanine formycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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